![molecular formula C9H16OS2 B14311726 11-Methyl-7-oxa-1,5-dithiaspiro[5.5]undecane CAS No. 114627-98-4](/img/structure/B14311726.png)
11-Methyl-7-oxa-1,5-dithiaspiro[5.5]undecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-Methyl-7-oxa-1,5-dithiaspiro[5.5]undecane is a spirocyclic compound characterized by a unique structure that includes oxygen and sulfur atoms within its ring system. Spirocyclic compounds are known for their rigidity and three-dimensional structure, which often imparts unique chemical and biological properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of spirocyclic compounds like 11-Methyl-7-oxa-1,5-dithiaspiro[5.5]undecane typically involves multi-step processes. One common method is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step . This reaction involves the use of aldehydes and alkenes in the presence of acid catalysts to form the spirocyclic structure.
Industrial Production Methods: Industrial production of such compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve the use of specialized catalysts and controlled reaction environments to facilitate the formation of the desired spirocyclic structure .
Análisis De Reacciones Químicas
Types of Reactions: 11-Methyl-7-oxa-1,5-dithiaspiro[5.5]undecane can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other substituents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers .
Aplicaciones Científicas De Investigación
11-Methyl-7-oxa-1,5-dithiaspiro[5.5]undecane has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 11-Methyl-7-oxa-1,5-dithiaspiro[5.5]undecane involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and target .
Comparación Con Compuestos Similares
- 1,5-Dimethyl-7,11-dithiaspiro[5.5]undecane
- 1,7-Dioxaspiro[5.5]undecane
- 1-oxa-9-azaspiro[5.5]undecane
Comparison: 11-Methyl-7-oxa-1,5-dithiaspiro[5.5]undecane is unique due to the presence of both oxygen and sulfur atoms within its spirocyclic structure. This imparts distinct chemical and biological properties compared to similar compounds, which may contain different heteroatoms or substituents .
Propiedades
Número CAS |
114627-98-4 |
|---|---|
Fórmula molecular |
C9H16OS2 |
Peso molecular |
204.4 g/mol |
Nombre IUPAC |
11-methyl-7-oxa-1,5-dithiaspiro[5.5]undecane |
InChI |
InChI=1S/C9H16OS2/c1-8-4-2-5-10-9(8)11-6-3-7-12-9/h8H,2-7H2,1H3 |
Clave InChI |
FOTOPGSTWRPGFP-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCOC12SCCCS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


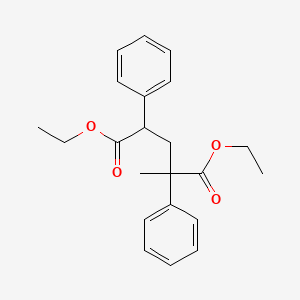
![Glycine, N-[2-[bis(2-aminoethyl)amino]ethyl]-](/img/structure/B14311651.png)

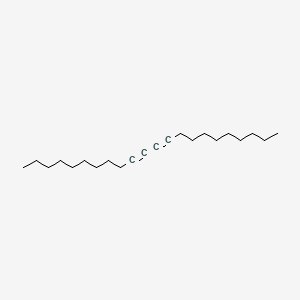
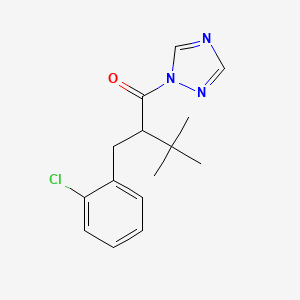
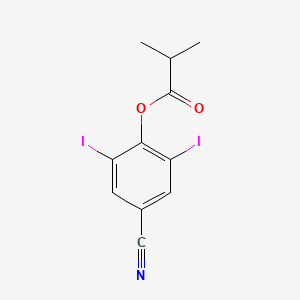
![2-Chloro-N-[4-(2-formylhydrazinyl)phenyl]acetamide](/img/structure/B14311675.png)
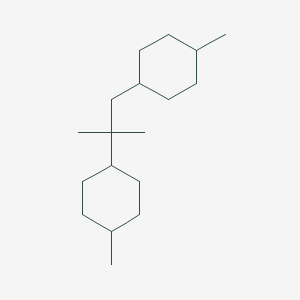
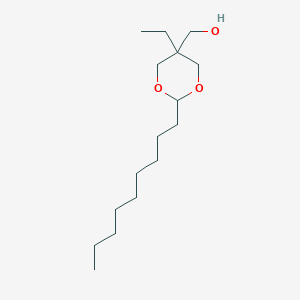
![2-[(Benzenesulfinyl)methyl]-3-oxocyclopentane-1-carbonitrile](/img/structure/B14311703.png)
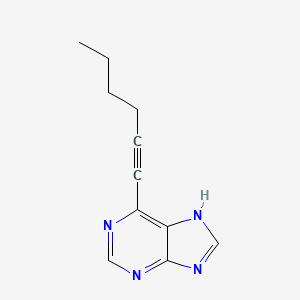
![4-[(E)-{[4-(Dimethylamino)phenyl]imino}methyl]-1-ethylquinolin-1-ium iodide](/img/structure/B14311713.png)
![2-Hydrazinylidene-3-[(4-methylphenyl)methyl]-2,3-dihydro-1,3-benzothiazole](/img/structure/B14311719.png)

